molecular formula C16H17N3O5 B14202342 2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- CAS No. 831203-68-0

2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-

Cat. No.: B14202342
CAS No.: 831203-68-0
M. Wt: 331.32 g/mol
InChI Key: YARNDZABFLONAY-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- is a complex organic compound with a unique structure that includes a furan ring, a morpholine group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- typically involves multiple steps, starting with the preparation of the furan ring and the morpholine group. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the morpholine group is introduced through nucleophilic substitution reactions. The nitro group is added via nitration reactions using nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and substituted morpholine compounds.

Scientific Research Applications

2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the furan ring, morpholine group, and nitro group makes this compound versatile for various applications.

Properties

CAS No.

831203-68-0

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C16H17N3O5/c20-16(14-5-6-15(24-14)19(21)22)17-11-12-1-3-13(4-2-12)18-7-9-23-10-8-18/h1-6H,7-11H2,(H,17,20)

InChI Key

YARNDZABFLONAY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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